

Synthesis and characterization of Oxetan-3-ylhydrazine dihydrochloride

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Compound of Interest

Compound Name: Oxetan-3-ylhydrazine
dihydrochloride

Cat. No.: B578746

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An In-depth Technical Guide on the Synthesis and Characterization of **Oxetan-3-ylhydrazine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Oxetan-3-ylhydrazine dihydrochloride**, a valuable building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing with the reductive amination of oxetan-3-one, followed by deprotection to yield the target compound. Detailed experimental protocols for each synthetic step are provided, alongside a summary of the key characterization data in a structured format. Visual diagrams of the synthetic pathway and experimental workflow are included to facilitate a clear understanding of the processes involved.

Introduction

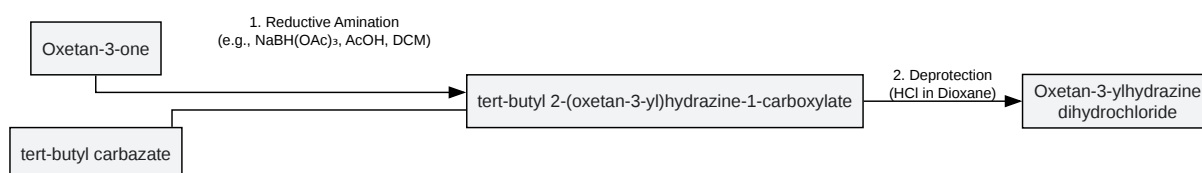
Oxetanes are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. **Oxetan-3-ylhydrazine dihydrochloride** serves as a key synthetic intermediate, enabling the introduction of the oxetane-hydrazine motif into more complex molecules. This guide outlines a reliable method for its preparation and provides essential characterization data.

Synthesis

The synthesis of **Oxetan-3-ylhydrazine dihydrochloride** is accomplished through a two-step process:

- Reductive Amination: Reaction of oxetan-3-one with tert-butyl carbazate to form the N-Boc protected intermediate, tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate.
- Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid to afford the desired dihydrochloride salt.

Synthetic Pathway



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A diagram illustrating the two-step synthesis of **Oxetan-3-ylhydrazine dihydrochloride**.

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate

This procedure is based on a general reductive amination protocol.

- Materials and Reagents:
 - Oxetan-3-one
 - tert-Butyl carbazate
 - Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)

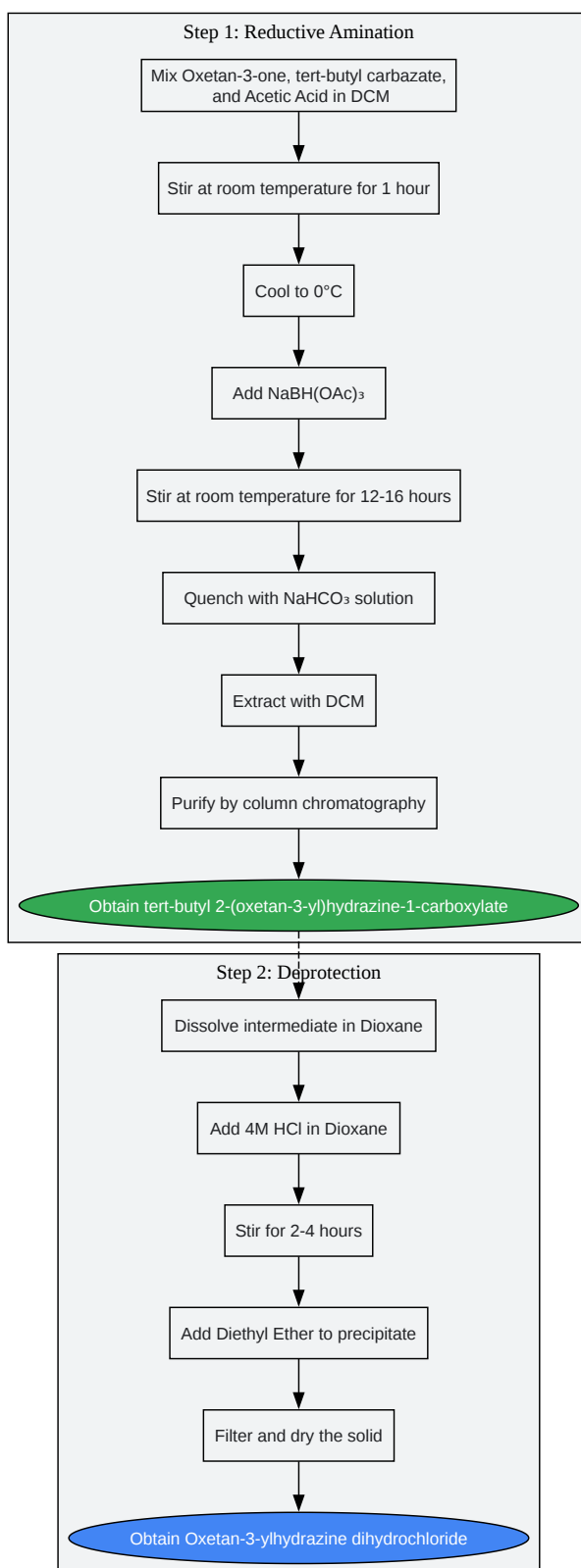
- Glacial Acetic Acid
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl carbazate (1.1 eq) followed by glacial acetic acid (1.1 eq).
 - Stir the mixture at room temperature for 1 hour.
 - Cool the reaction mixture to 0 °C using an ice bath.
 - Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
 - Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate.

Step 2: Synthesis of **Oxetan-3-ylhydrazine dihydrochloride**

This procedure is based on standard Boc-deprotection protocols.^{[1][2]}

- Materials and Reagents:
 - tert-Butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate
 - 4 M HCl in 1,4-Dioxane
 - Diethyl ether
- Procedure:
 - Dissolve tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
 - To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
 - Stir the mixture for 2-4 hours. A precipitate should form.
 - Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
 - Upon completion, add diethyl ether to facilitate further precipitation of the product.
 - Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford **Oxetan-3-ylhydrazine dihydrochloride** as a solid.

Experimental Workflow



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A flowchart of the experimental workflow for the synthesis.

Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for **Oxetan-3-ylhydrazine dihydrochloride**.

Property	Data
Molecular Formula	C ₃ H ₁₀ Cl ₂ N ₂ O
Molecular Weight	161.04 g/mol
CAS Number	1374652-22-8
Appearance	White to off-white solid
¹ H NMR (DMSO-d ₆)	Expected shifts (ppm): ~10.5 (br s, NH ₃ ⁺), ~5.0-4.5 (m, CH ₂ O), ~4.0 (m, CHN), ~3.5 (br s, NH ₂)
¹³ C NMR (DMSO-d ₆)	Expected shifts (ppm): ~70 (CH ₂ O), ~60 (CHN)
Mass Spectrometry (ESI+)	Expected m/z: 89.07 [M+H] ⁺ (for free base)

Note: The NMR spectral data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.

Conclusion

This technical guide details a practical and efficient two-step synthesis of **Oxetan-3-ylhydrazine dihydrochloride**. The described reductive amination followed by Boc-deprotection provides a reliable route to this important building block. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in drug discovery and development programs.

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References

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- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
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